

Spectroscopic Profile of 3-Bromo-2,2-dimethyl-1-propanol: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-2,2-dimethyl-1-propanol

Cat. No.: B1267051

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-2,2-dimethyl-1-propanol** (CAS No: 40894-00-6), a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed spectroscopic and procedural information to support research and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-Bromo-2,2-dimethyl-1-propanol**. This data is essential for the structural elucidation and quality assessment of the compound.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	Integration	Assignment
3.45	S	2H	-CH ₂ OH
3.29	S	2H	-CH₂Br
1.85 (approx.)	s (broad)	1H	-ОН
1.04	S	6H	-C(CH3)2



Note: The chemical shift of the hydroxyl proton (-OH) is variable and may exchange with D2O.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
71.5	-CH₂OH
42.5	-CH₂Br
38.0	-C(CH ₃) ₂
22.0	-C(CH ₃) ₂

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
3350 (broad)	O-H stretch (alcohol)
2960, 2870	C-H stretch (alkane)
1470, 1370	C-H bend (alkane)
1040	C-O stretch (primary alcohol)
650	C-Br stretch (alkyl halide)

Table 4: Mass Spectrometry (MS) Data



m/z	Relative Intensity (%)	Proposed Fragment Assignment
167/169	<1	[M] ⁺ (Molecular ion with Br isotopes)
137/139	15	[M - CH₂OH]+
87	20	[M - Br]+
71	40	[C5H11] ⁺
57	100	[C ₄ H ₉] ⁺ (tert-butyl cation)
56	95	[C ₄ H ₈] ⁺
55	80	[C ₄ H ₇]+
41	75	[C ₃ H ₅]+

Note: The mass spectrum exhibits a characteristic isotopic pattern for a bromine-containing compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Bromo-2,2-dimethyl-1-propanol** (approximately 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a BRUKER AC-300, operating at 300 MHz for protons. For ¹³C NMR, a proton-decoupled pulse sequence is utilized. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is obtained using a neat liquid sample. A thin film of **3-Bromo-2,2-dimethyl-1-propanol** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis.

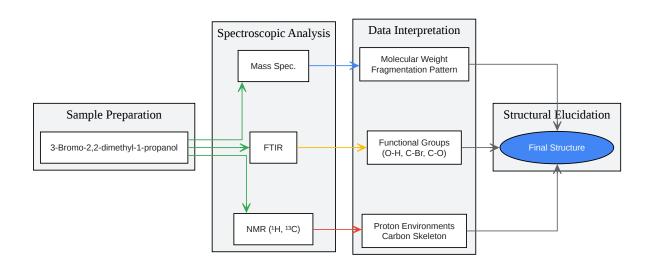


Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS). The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **3-Bromo-2,2-dimethyl-1-propanol** using the described spectroscopic techniques.



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Caption: Logical workflow for spectroscopic analysis.

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